molecular formula C22H20ClN3O4S B11618253 N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide

N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide

Cat. No.: B11618253
M. Wt: 457.9 g/mol
InChI Key: ZZXQIFVWVRHFSV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic amide featuring a fused benzothiophene core substituted with a carbamoyl group (3-position), a 4-chlorophenyl ketone moiety, and a furan-2-carboxamide side chain. Its molecular formula is C₂₂H₂₁ClN₃O₃S, with a molecular weight of 457.94 g/mol. The structural complexity arises from the integration of multiple pharmacophoric elements:

  • Benzothiophene ring: A 4,5,6,7-tetrahydro-1-benzothiophene scaffold, which enhances planarity and aromatic interactions.
  • 4-Chlorophenyl group: Introduces lipophilicity and electron-withdrawing effects.
  • Furan-2-carboxamide: A heterocyclic moiety known for bioactivity in medicinal chemistry.

The compound’s synthesis likely involves multi-step reactions, including amide coupling, cyclization, and halogenation, as inferred from analogous compounds .

Properties

Molecular Formula

C22H20ClN3O4S

Molecular Weight

457.9 g/mol

IUPAC Name

N-[1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C22H20ClN3O4S/c23-13-9-7-12(8-10-13)18(27)20(25-21(29)15-5-3-11-30-15)26-22-17(19(24)28)14-4-1-2-6-16(14)31-22/h3,5,7-11,20,26H,1-2,4,6H2,(H2,24,28)(H,25,29)

InChI Key

ZZXQIFVWVRHFSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the carbamoyl group. The chlorophenyl group is then attached through a substitution reaction, and finally, the furan carboxamide moiety is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table compares the target compound with key analogs, highlighting structural differences and their implications:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound
N-{1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide Cyano group at benzothiophene 3-position; phenyl instead of 4-chlorophenyl 405.5 Cyano (electron-withdrawing) vs. carbamoyl (hydrogen-bonding); phenyl lacks Cl’s lipophilicity.
N-{1-[(2-Bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide 2-Bromophenyl and 4-methylphenyl substituents 437.3 Bromine (bulky halogen) vs. chlorine; methylphenyl increases steric hindrance.
N-(1-{[3-(Methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl)furan-2-carboxamide Methylcarbamoyl group; 4-methylphenyl ketone 453.5 Methylcarbamoyl reduces hydrogen-bonding capacity; methylphenyl less electronegative than Cl.
5-(4-Chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide Oxazolo-pyridine moiety; 4-chlorophenyl retained 449.9 Oxazolo-pyridine introduces nitrogen-rich aromatic system; alters target selectivity.

Biological Activity

N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and related studies.

Structural Features

The compound features a unique structure characterized by:

  • Benzothiophene core : A fused ring system that contributes to its biological activity.
  • Carbamoyl and oxo groups : Functional groups critical for interaction with biological targets.
  • Chlorophenyl moiety : Enhances the compound's lipophilicity and potential receptor binding.

1. Anticancer Activity

Preliminary studies suggest that this compound exhibits promising anticancer properties. Research indicates that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

2. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it may interact with key inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

3. Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. It has been particularly effective against Gram-positive bacteria, indicating its potential use as an antibacterial agent.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating their activity and influencing cellular responses.

Case Studies

Several studies have reported on the biological activity of related compounds with similar structural motifs:

StudyCompoundBiological ActivityFindings
5-{1-[4-chlorophenyl]sulfonyl...}AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis
N-(3-carbamoyl...pyridazine)AnticancerInduced apoptosis in cancer cells; inhibited cell proliferation
Benzothiophene derivativesAnti-inflammatoryInhibited COX and LOX; reduced inflammatory markers

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